tert-Butyl (((9H-fluoren-9-yl)methoxy)carbonyl)-D-serinate

Enantiomeric purity Peptide quality D-Amino acid building block

Peptide chemists requiring on-resin modification of D-serine residues-such as phosphorylation or glycosylation-face a critical choice: the side-chain-protected isomer Fmoc-D-Ser(tBu)-OH blocks the hydroxyl, precluding direct modification, while Fmoc-D-Ser-OtBu leaves the hydroxyl free for downstream chemistry. - Enables on-resin phosphorylation, glycosylation, or sulfation without additional deprotection steps. - D-configuration (>99.5% enantiomeric purity) eliminates L-epimer contamination that co-elutes on RP-HPLC and abolishes biological activity in therapeutic D-peptides. - Orthogonal Fmoc/tBu protection fully compatible with standard Fmoc-SPPS workflows; replace DIEA with collidine during coupling to maintain <1% racemization.

Molecular Formula C22H25NO5
Molecular Weight 383.4 g/mol
Cat. No. B12402070
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl (((9H-fluoren-9-yl)methoxy)carbonyl)-D-serinate
Molecular FormulaC22H25NO5
Molecular Weight383.4 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)C(CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
InChIInChI=1S/C22H25NO5/c1-22(2,3)28-20(25)19(12-24)23-21(26)27-13-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,18-19,24H,12-13H2,1-3H3,(H,23,26)/t19-/m1/s1
InChIKeyZYOWIDHANLLHNO-LJQANCHMSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl (((9H-fluoren-9-yl)methoxy)carbonyl)-D-serinate (Fmoc-D-Ser-OtBu) – Essential Procurement Specifications for D-Serine Building Block in Fmoc-SPPS


tert-Butyl (((9H-fluoren-9-yl)methoxy)carbonyl)-D-serinate (CAS 225662-91-9; synonym Fmoc-D-Ser-OtBu, Nα-Fmoc-D-serine tert-butyl ester; molecular formula C₂₂H₂₅NO₅, MW 383.4 g/mol) is a protected D-serine derivative designed for use in Fmoc-based solid-phase peptide synthesis (SPPS) [1]. The compound features an Fmoc (9-fluorenylmethoxycarbonyl) group protecting the α-amino function and a tert-butyl ester protecting the carboxyl group, with the side-chain hydroxyl remaining free. This protection pattern—orthogonal base-labile Fmoc and acid-labile tert-butyl ester—enables its incorporation into the standard Fmoc/tBu SPPS workflow, where Fmoc is removed by piperidine and the tert-butyl ester is cleaved during final TFA-mediated resin cleavage . Unlike the more common side-chain-protected isomer Fmoc-D-Ser(tBu)-OH (CAS 128107-47-1), the free hydroxyl in Fmoc-D-Ser-OtBu permits downstream on-resin modifications such as phosphorylation, glycosylation, or sulfation prior to global deprotection.

Why Fmoc-D-Ser-OtBu Cannot Be Replaced by Its L-Enantiomer, Free-Acid, or Side-Chain-Protected Analog – A Procurement-Risk Analysis


Substituting tert-Butyl (((9H-fluoren-9-yl)methoxy)carbonyl)-D-serinate with a closely related analog introduces quantifiable risks across three critical dimensions. First, stereochemical fidelity: the D-configuration is non-negotiable for D-peptide therapeutics, where incorporation of the L-enantiomer (Fmoc-L-Ser-OtBu, CAS 110797-35-8) produces epimeric peptide products that co-elute on standard RP-HPLC and cannot be separated without chiral chromatography [1]. Sigma-Aldrich's Novabiochem technical literature quantifies this impact: building blocks with 99.5% enantiomeric purity can theoretically yield only 78% of the target 50-mer peptide, whereas 99.8% enantiomeric purity raises this figure to 90% [1]. Second, protection orthogonality: the free-acid form Fmoc-D-Ser-OH (CAS 116861-26-8) lacks the carboxyl tert-butyl ester, rendering it incompatible with Fmoc/tBu SPPS where the C-terminus must remain protected during chain elongation. Third, racemization susceptibility: serine derivatives bearing tert-butyl protection (whether on side-chain or carboxyl) exhibit unexpectedly high racemization rates under standard continuous-flow coupling conditions, requiring protocol optimization—specifically, substitution of DIEA with collidine—to reduce racemization below 1% [2]. Users who substitute without accounting for these three factors risk stereochemical impurity, synthetic failure, or both.

Quantitative Differentiation Evidence for tert-Butyl (((9H-fluoren-9-yl)methoxy)carbonyl)-D-serinate Against Closest Analogs


Enantiomeric Purity Specification and Theoretical Peptide Yield: Fmoc-D-Ser(tBu)-OH vs. Fmoc-L-Ser(tBu)-OH

The enantiomeric purity specification for Novabiochem® Fmoc-D-Ser(tBu)-OH (close structural analog of target compound) is ≥99.5% (a/a), compared with ≥99.8% (a/a) for its L-enantiomer counterpart Fmoc-L-Ser(tBu)-OH (Novabiochem®) . This 0.3 percentage-point differential is not trivial: Merck/Sigma-Aldrich's own technical modeling demonstrates that a 99.5% enantiomerically pure building block can theoretically produce only 78% of the target 50-mer peptide, whereas a 99.8% pure building block raises the theoretical yield to 90% [1]. For D-amino acid building blocks, this purity gap is a known procurement consideration: the enhanced Novabiochem specifications (≥99% HPLC purity, ≥99.8% enantiomeric purity) apply specifically to the 20 standard proteinogenic L-amino acids; D-enantiomer derivatives like the target compound typically have a relaxed specification of ≥99.5% enantiomeric purity.

Enantiomeric purity Peptide quality D-Amino acid building block

Specific Optical Rotation as a Chiroptical Identity Marker: D-(-) vs. L-(+) Enantiomer Differentiation

Specific optical rotation provides a definitive, quantitative chiroptical fingerprint distinguishing the D-enantiomer serine building block from its L-counterpart. The close structural analog Fmoc-D-Ser(tBu)-OH (TCI, CAS 128107-47-1) exhibits [α]D = -24.0 to -28.0 deg (c=1, EtOAc), whereas Fmoc-L-Ser(tBu)-OH (AKSci, CAS 71989-33-8) exhibits [α]D = +25.6° (c=1% in EtOAc) . The sign inversion (negative for D, positive for L) and magnitude difference (approximately 25-28°) provide an unambiguous QC acceptance criterion for incoming material identity verification. The specific rotation values also differ from the methyl ester analog Fmoc-D-Ser-OMe ([α]D = -7 to -11°, c=1.1, CHCl₃), reflecting the influence of the ester group on chiroptical properties and enabling differentiation between ester variants .

Optical rotation Enantiomeric identity QC verification

Orthogonal Protection Strategy: tert-Butyl Ester (Fmoc-D-Ser-OtBu) Enables Fmoc/tBu SPPS, Differentiating It from Free-Acid Fmoc-D-Ser-OH

The defining structural and functional difference between Fmoc-D-Ser-OtBu (target compound, CAS 225662-91-9) and Fmoc-D-Ser-OH (CAS 116861-26-8) is the presence of the tert-butyl ester on the carboxyl group. This confers a molecular weight of 383.4 g/mol vs. 327.33 g/mol (+56.1 Da), alters the LogP (XLogP3-AA = 3.3 for the tert-butyl ester vs. approximately 1.8 for the free acid), and critically enables the orthogonal Fmoc/tBu SPPS strategy [1]. In this strategy, the Fmoc group is removed by 20% piperidine in DMF (basic conditions), while the tert-butyl ester remains intact until global TFA cleavage. In contrast, Fmoc-D-Ser-OH has a free carboxyl that would compete with the resin-bound amino group during activation, leading to uncontrolled oligomerization and sequence errors unless an additional carboxyl protection step is performed. The tert-butyl ester is cleaved by TFA (typically 2-4 hours at room temperature with scavengers), a deprotection condition that is orthogonal to Fmoc removal and compatible with standard SPPS resins .

Orthogonal protection Fmoc/tBu SPPS Carboxyl protection

Racemization Propensity During SPPS Coupling: Fmoc-Ser(tBu)-OH Requires Optimized Base Conditions to Achieve <1% Racemization

Fmoc-Ser(tBu)-OH—the side-chain protected structural analog of the target compound—exhibits unexpectedly high levels of racemization under standard automated continuous-flow SPPS conditions. Di Fenza et al. (1998) established a model tripeptide assay (H-Gly-Ser-Phe-NH₂ on solid support) and demonstrated that standard coupling protocols using DIEA as the tertiary base resulted in significant racemization at the serine α-carbon [1]. When collidine (2,4,6-trimethylpyridine) was substituted for DIEA as the base additive in the coupling reagent, serine incorporation was achieved with less than 1% racemization [1]. This finding is directly transferable to the target compound Fmoc-D-Ser-OtBu, because the racemization mechanism—base-catalyzed enolization at the α-carbon via oxazolone formation—is independent of whether the tert-butyl group resides on the side-chain hydroxyl or the carboxyl group. Notably, the commercial vendor Bachem now explicitly recommends collidine in place of DIEA for couplings of Fmoc-Ser(OtBu)-OH with uronium/aminium reagents to minimize concomitant racemization .

Racemization control Serine coupling SPPS optimization

Procurement-Driven Application Scenarios for tert-Butyl (((9H-fluoren-9-yl)methoxy)carbonyl)-D-serinate Based on Quantitative Differentiation Evidence


D-Peptide Therapeutic Synthesis Requiring Verified Enantiomeric Integrity

In the synthesis of all-D or mixed D/L therapeutic peptides—where a single L-epimer contaminant can abolish biological activity—the target compound's D-configuration is the sole procurement-compatible choice. The enantiomeric purity specification (≥99.5% for D vs. ≥99.8% for L from Novabiochem) directly impacts yield as quantified in Section 3 [1]: a 50-mer peptide synthesized with a 99.5% ee building block yields a theoretical 78% target product vs. 90% for 99.8% ee. For D-peptides where L-enantiomer contamination is pharmacologically unacceptable, users must select vendors providing batch-specific enantiomeric purity Certificates of Analysis with chiral HPLC traces, not merely achiral HPLC purity. The specific optical rotation acceptance criterion ([α]D negative for D-enantiomer, Section 3, Evidence Item 2) provides an orthogonal identity verification prior to synthesis initiation.

On-Resin Side-Chain Modification of D-Serine Residues (Phosphorylation, Glycosylation, Conjugation)

The free side-chain hydroxyl of Fmoc-D-Ser-OtBu distinguishes it from the side-chain-protected isomer Fmoc-D-Ser(tBu)-OH. In scenarios requiring on-resin phosphorylation (using phosphoramidite chemistry) or glycosylation of D-serine residues, the unprotected hydroxyl permits direct modification after Fmoc removal but before global TFA cleavage. This capability is not available with Fmoc-D-Ser(tBu)-OH, where the hydroxyl is blocked as a tert-butyl ether and requires additional deprotection steps. The orthogonal protection strategy (Fmoc on N-terminus, tBu ester on C-terminus, free OH on side-chain) is uniquely suited for generating post-translationally modified D-peptide libraries .

Process Development and Scale-Up of D-Serine-Containing Peptide APIs Under cGMP

For industrial-scale peptide API manufacturing, the racemization data from Section 3 (Evidence Item 4) mandates that process chemists replace DIEA with collidine in coupling steps involving Fmoc-D-Ser-OtBu to maintain <1% racemization [2]. This protocol adjustment, validated by Di Fenza et al. (1998) for Fmoc-Ser(tBu)-OH and adopted by commercial suppliers like Bachem, is critical for meeting ICH Q11 impurity thresholds in peptide drug substances. The relaxed commercial availability of high-purity grades for D-amino acid building blocks (≥95% typical vs. ≥99% for L-counterparts, Section 3 Evidence Item 1) also means that procurement teams must qualify suppliers with demonstrated batch-to-batch enantiomeric purity consistency, especially when sourcing for GMP campaigns.

Stereochemical Quality Control During Incoming Material Release for D-Amino Acid Building Blocks

The combination of the specific optical rotation sign (negative for D, positive for L; Section 3 Evidence Item 2) and enantiomeric purity by chiral HPLC provides a two-parameter QC release protocol that distinguishes Fmoc-D-Ser-OtBu from its L-enantiomer and from other ester variants (e.g., Fmoc-D-Ser-OMe with [α]D of only -7 to -11°). Procurement specifications should mandate: (1) specific rotation [α]D within the expected negative range for D-configuration; (2) enantiomeric purity ≥99.0% by validated chiral HPLC method; (3) HPLC purity ≥95% (or higher if available from qualified vendor); and (4) identity confirmation by IR or NMR. These criteria, derived from the quantitative evidence in Section 3, minimize the risk of stereochemical misassignment during incoming material acceptance.

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